molecular formula C8H6N2O3 B1299971 2-methyl-5-nitro-1,3-benzoxazole CAS No. 32046-51-8

2-methyl-5-nitro-1,3-benzoxazole

Cat. No.: B1299971
CAS No.: 32046-51-8
M. Wt: 178.14 g/mol
InChI Key: UCZSXRHVXKAGFU-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is a bicyclic structure consisting of a benzene ring fused with an oxazole ring. The presence of a methyl group at the 2-position and a nitro group at the 5-position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone under specific conditions. One common method is the condensation reaction of 2-aminophenol with an aldehyde in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) and a catalyst like titanium tetraisopropoxide (TTIP) at elevated temperatures . Another method involves the use of nanocatalysts or metal catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs high-yield synthetic routes using advanced catalytic systems. These methods may include the use of ionic liquid catalysts, metal catalysts, and other eco-friendly techniques to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Methyl-5-amino-1,3-benzoxazole.

    Substitution: Depending on the electrophile used, various substituted benzoxazole derivatives can be formed.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-1,3-benzoxazole involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or proteins involved in biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-nitro-1,3-benzoxazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-5-9-7-4-6(10(11)12)2-3-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZSXRHVXKAGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185862
Record name 2-Methyl-5-nitrobenzoxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32046-51-8
Record name 2-Methyl-5-nitrobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32046-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-nitrobenzoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032046518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-5-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-nitrobenzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A dye of the invention is prepared by dissolving about 369 parts of 2-amino-4-nitrophenol in about 600 ml of warm pyridine in a 2 liter three-necked flask equipped with a mechanical stirrer, a Dean & Stark adapter or glass trap to collect distilled off solvent, and a condenser. About 600 parts of triethyl orthoacetate are added to the flask while refluxing using an oil bath maintained at 120°-140° C. The ethanol formed is distilled off followed by the pyridine until about 500 ml of total solvent are removed. The reaction mixture is stirred overnight at room temperature after which about 1500 ml of ethanol are added to precipitate the product. Filtering provided 5-nitro-2-methylbenzoxazole (1) as a tannish-brown solid which is washed with ethanol, ethyl acetate, and then ligroin, and dried under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the introduction of a nitro group affect the fungicidal activity of benzoxazole derivatives?

A1: Research suggests that the presence and position of nitro groups can significantly impact the fungicidal activity of benzoxazole derivatives. While 2-methyl-5-nitrobenzoxazole exhibited notable fungicidal activity against various fungal cultures, the introduction of a second nitro group to form 2-methyl-5,7-dinitrobenzoxazole led to a 1.5-2 fold decrease in fungitoxicity []. This highlights the importance of specific structural features for optimal activity.

Q2: What are the observed effects of 2-methyl-5,7-dinitrobenzoxazole on wheat plant growth and development?

A2: Studies on wheat seeds and plants revealed that 2-methyl-5,7-dinitrobenzoxazole demonstrated significant growth-promoting effects []. Treated plants showed a 42.2% increase in seed production, a 17.15% increase in biometric growth rates, a 30.8% increase in root mass, and a remarkable 74.45% increase in carotene content compared to untreated control plants. These findings suggest that this compound could potentially serve as a plant growth regulator in agricultural applications.

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